3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid
Description
3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyrrolidine ring at position 3 and a carboxylic acid group at position 3. This structure combines the rigidity of the triazole ring with the conformational flexibility of the pyrrolidine moiety, making it a promising scaffold for pharmaceutical applications.
Properties
Molecular Formula |
C7H10N4O2 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-pyrrolidin-3-yl-1H-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C7H10N4O2/c12-7(13)6-9-5(10-11-6)4-1-2-8-3-4/h4,8H,1-3H2,(H,12,13)(H,9,10,11) |
InChI Key |
ASIPAXLBTXBYEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NC(=NN2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Functionalization
The pyrrolidine moiety is typically prepared or functionalized via established synthetic routes involving:
- Starting Materials: Pyrrolidine or substituted pyrrolidines, often commercially available or prepared via reductive amination or cyclization of amino acids or amino alcohols.
- Functionalization at 3-Position:
- Directed lithiation or halogenation at the 3-position followed by substitution
- Use of chiral auxiliaries or catalysts to control stereochemistry if needed
- Relevant Literature:
The European Patent EP0168607A1 describes processes for preparing pyrrolidine-carboxylic acid derivatives, highlighting methods to introduce substituents at various positions on the pyrrolidine ring, including alkylation and acylation strategies under controlled conditions.
Construction of the 1H-1,2,4-Triazole Ring
- Common Approaches:
- Cyclization of hydrazine derivatives with appropriate carboxylic acid derivatives or nitriles
- Use of amidrazones or hydrazides reacting with carboxylic acid derivatives to form the triazole ring
- Carboxylation at the 5-Position:
- Typically achieved by starting with a carboxylic acid or ester precursor that participates in the ring closure
- Alternatively, post-cyclization oxidation or hydrolysis can introduce the acid group
- Process Optimization:
- Control of reaction temperature and solvent choice (e.g., dimethylformamide, ethanol) to maximize yield and purity
- Catalysts or bases such as triethylamine or 2,6-dimethylpyridine may be used to facilitate ring closure and prevent side reactions
- Patent Reference:
WO2015059716A2 details improved processes for preparing 1,2,4-triazole derivatives with various substitutions, including carboxylic acid groups, emphasizing solvent systems and reaction conditions to optimize product yield and purity.
Coupling of Pyrrolidine and Triazole Moieties
- Linkage Formation:
- The 3-position of pyrrolidine is linked to the 1-position of the triazole ring, often via a methylene or direct carbon-nitrogen bond
- Alkylation of the triazole nitrogen with a suitable pyrrolidine derivative or vice versa
- Typical Reagents and Conditions:
- Alkyl halides or sulfonate esters as alkylating agents
- Use of bases like sodium ethoxide or potassium carbonate to promote nucleophilic substitution
- Solvents such as dimethyl sulfoxide or N,N-dimethylformamide for enhanced solubility and reaction rates
- Example:
The process may involve reacting a protected or functionalized pyrrolidine with a triazole derivative bearing a leaving group to form the desired linkage, followed by deprotection and acidification to yield the carboxylic acid.
Data Tables Summarizing Preparation Conditions
| Step | Reagents/Conditions | Solvents | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrrolidine functionalization | Lithiation/halogenation, alkylation | Tetrahydrofuran (THF) | -78 to 25 | 70-85 | Controlled stereochemistry possible |
| Triazole ring formation | Cyclization of hydrazine + carboxylic precursor | Ethanol, DMF | 80-120 | 60-90 | Base catalysis (triethylamine) used |
| Coupling reaction | Alkylation with alkyl halide/sulfonate | DMSO, DMF | 50-100 | 65-80 | Requires inert atmosphere (N2) |
| Final deprotection & acidification | Acid hydrolysis or saponification | Methanol, water | 25-50 | 75-90 | Purification by crystallization |
Research Discoveries and Optimization Insights
- Yield Improvement:
Use of polar aprotic solvents like N,N-dimethylformamide and dimethyl sulfoxide enhances nucleophilic substitution efficiency in the coupling step. - Purity Control:
Employing mild bases such as 2,6-dimethylpyridine minimizes side reactions during triazole ring formation. - Stereochemical Control:
Chiral auxiliaries or asymmetric catalysis during pyrrolidine functionalization can yield enantiomerically enriched products, which is crucial for biological activity. - Scalability:
The described methods have been adapted for pilot-scale synthesis, demonstrating reproducibility and manageable purification steps without chromatographic complexity. - Environmental and Safety Considerations: Use of safer solvents (e.g., ethanol) and minimizing hazardous reagents like strong bases or halogenated solvents is recommended for sustainable synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a drug candidate, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Imidazole-Coupled Triazole Derivatives
- 3-(2-Aryl-4,5-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole-5-carboxylic Acid Structure: Replaces the pyrrolidine group with a substituted imidazole ring. Activity: Demonstrated antibacterial efficacy against E. coli, S. aureus, and S. pneumoniae, with MIC values comparable to ampicillin . Synthesis: Achieved via CAN-catalyzed cyclocondensation of benzil, aryl aldehydes, and 3-amino-1H-1,2,4-triazole-5-carboxylic acid (yields: 66–93%) .
3-[(4,5-Diphenyl-2-substituted aryl)-1H-imidazol-1-yl]-1H-1,2,4-triazole-5-carboxylic Acids
Amino and Acetamido Derivatives
- 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid Structure: Substituted with an amino group at position 3. Properties: Improved aqueous solubility due to the hydrophilic amino group (melting point: 178–182°C) . Applications: Used as a precursor for antibacterial and antifungal hybrids .
- 3-Acetamido-1H-1,2,4-triazole-5-carboxylic Acid Structure: Incorporates an acetamido group at position 3. Properties: Enhanced metabolic stability compared to the amino derivative (CAS: 199291-95-7, molecular weight: 170.13) .
Ester Derivatives
- Ethyl 3-(2-Pyridinyl)-1H-1,2,4-triazole-5-carboxylate Structure: Replaces the carboxylic acid with an ethyl ester and adds a pyridine ring.
Substituent Effects on Activity
- Pyrrolidine vs. Imidazole : The pyrrolidine group’s flexibility may enhance binding to conformational-sensitive targets (e.g., neurotransmitter receptors), while rigid imidazole derivatives favor enzyme inhibition .
- Amino/Acetamido Groups: Amino derivatives improve solubility for systemic delivery, whereas acetamido groups reduce metabolic degradation .
- Esterification : Ester derivatives (e.g., ethyl esters) enhance membrane permeability but require hydrolysis for activation .
Biological Activity
3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid is a nitrogen-rich heterocyclic compound belonging to the triazole family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of triazoles, including their ability to form diverse non-covalent interactions, contribute to their therapeutic potential.
The chemical formula for 3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid is with a molecular weight of 196.21 g/mol. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₄O₂ |
| Molecular Weight | 196.21 g/mol |
| IUPAC Name | 3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid |
| Appearance | White powder |
| Storage Conditions | Room temperature |
Anticancer Properties
Research indicates that compounds containing the triazole moiety exhibit promising anticancer activity. The 1,2,4-triazole derivatives have been recognized for their ability to inhibit tumor growth in various cancer models. For instance, studies have shown that derivatives of triazoles can effectively target cancer cell lines associated with lung and breast cancers due to their low multidrug resistance and high bioavailability .
Recent investigations into the synthesis of triazole derivatives have highlighted their potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the carboxylic acid group enhances solubility and facilitates interaction with biological targets, potentially leading to increased efficacy against resistant cancer phenotypes .
Antimicrobial Activity
In addition to anticancer properties, triazole compounds are also explored for their antimicrobial effects. The nitrogen atoms in the triazole ring contribute to interactions with microbial enzymes and receptors. Studies have shown that certain triazole derivatives can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
Case Studies
- Synthesis and Evaluation of Triazole Derivatives : In a study published in Pharmaceutical Research, researchers synthesized several triazole derivatives and evaluated their biological activities against different cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating potent activity against specific cancer types .
- Antimicrobial Screening : A series of triazole compounds were tested against common pathogens such as Staphylococcus aureus and Candida albicans. Results showed that some compounds displayed notable inhibitory effects, suggesting that modifications in the triazole structure could enhance antimicrobial potency .
The biological activity of 3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The nitrogen atoms in the triazole ring facilitate binding to active sites on enzymes involved in cancer progression and microbial metabolism.
- Apoptosis Induction : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some compounds interfere with cellular division processes, effectively halting the proliferation of cancer cells.
Q & A
Q. What are the standard synthetic methodologies for preparing 3-(Pyrrolidin-3-yl)-1H-1,2,4-triazole-5-carboxylic acid?
A common approach involves multi-component reactions under reflux conditions. For example, a protocol using benzil, aldehydes, and 3-amino-1,2,4-triazole-5-carboxylic acid with ceric ammonium nitrate (CAN) as a catalyst in ethanol yields structurally related triazole-carboxylic acids . Reaction progress is monitored via TLC, followed by recrystallization for purification. Adjusting substituents on the aldehyde component can tailor the pyrrolidine moiety.
Q. How is structural purity confirmed for this compound?
Purity is validated using thin-layer chromatography (TLC) and elemental analysis (±0.4% tolerance for C, H, N). Structural integrity is confirmed via NMR, LC-MS (e.g., observed m/z 234 for a triazole-carboxylic acid analog), and melting point determination. For crystallographic validation, SHELX programs are widely used for small-molecule refinement .
Q. What analytical techniques characterize its physicochemical properties?
Key techniques include:
- Thermal stability : Differential scanning calorimetry (DSC) or decomposition temperature analysis (e.g., related triazole-carboxylic acids decompose above 130°C ).
- Solubility : Tested in polar (water, ethanol) and non-polar solvents, with pH-dependent carboxylate salt formation noted .
Advanced Research Questions
Q. How can thermal instability during synthesis be mitigated?
Thermal degradation of triazole-carboxylic acids occurs above 130°C, necessitating controlled reaction temperatures (e.g., reflux at ~80°C in ethanol). Avoiding prolonged heating and incorporating stabilizing agents like ammonium acetate can suppress decomposition. Post-synthesis storage at low temperatures (e.g., -20°C) preserves stability .
Q. What crystallographic tools resolve structural ambiguities in derivatives?
- Refinement : SHELXL refines small-molecule structures against high-resolution X-ray data, even for twinned crystals .
- Visualization : ORTEP-III generates thermal ellipsoid diagrams to assess bond angles and torsional strain .
- Database cross-referencing : The Cambridge Structural Database (CSD) provides over 250,000 reference structures to validate bond lengths and intermolecular interactions .
Q. How to address discrepancies in reported biological activities (e.g., antifungal vs. anti-inflammatory)?
Contradictions may arise from:
- Purity variations : Ensure ≥95% purity via HPLC and elemental analysis .
- Assay conditions : Standardize MIC (minimum inhibitory concentration) protocols across studies.
- Structural analogs : Compare with derivatives like 3-[(4,5-diphenylimidazolyl)-triazole]-carboxylic acids, where substituent positioning affects target binding .
- Computational validation : Molecular docking (e.g., AutoDock Vina) identifies key interactions with enzymes like CYP51 for antifungal activity .
Q. What strategies optimize yield in multi-step syntheses?
- Catalyst screening : CAN (15 mol%) improves reaction efficiency in one-pot syntheses .
- Solvent selection : Ethanol balances solubility and reactivity for intermediates like ethyl triazole-carboxylates .
- Workup protocols : Acidification (HCl) precipitates carboxylates, achieving ~90% yield after recrystallization .
Methodological Notes
- Controlled decomposition : Evidence suggests that decomposition products of triazole-carboxylic acids (e.g., NH) may alter reaction pH, influencing crystallization . Monitor pH with buffers if necessary.
- Crystallography pipelines : For macromolecular complexes, SHELXE and SHELXD enable high-throughput phasing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
